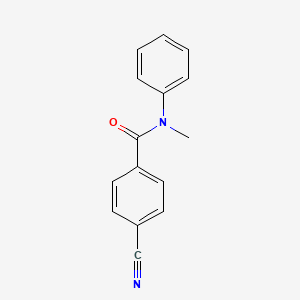

N-Phenyl-N-methyl-4-cyanobenzamide

Descripción

N-Phenyl-N-methyl-4-cyanobenzamide is a benzamide derivative characterized by a benzamide core substituted with a cyano group (-CN) at the para position of the benzene ring. The nitrogen atom of the amide group is further substituted with a phenyl and a methyl group, resulting in the molecular formula C₁₅H₁₂N₂O (hypothetical molecular weight: 236.27 g/mol). This compound’s structural features—combining aromatic, electron-withdrawing (cyano), and alkyl groups—make it a candidate for diverse applications, including medicinal chemistry and materials science. Comparisons below are inferred from structurally related benzamide derivatives documented in the literature.

Propiedades

IUPAC Name |

4-cyano-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVLWRUSPOAKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Effects: The target’s para-cyano group is less electron-withdrawing than the nitro (-NO₂) group in but stronger than bromo (-Br). This may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions.

- Halogen vs. Cyano: The chloro substituent in increases molecular weight (270.7 vs. 236.27 hypothetical) and may reduce stability (evidenced by its requirement for sealed, refrigerated storage) compared to the target.

Physicochemical and Stability Data

Key Findings :

- The target’s lack of halogens or nitro groups suggests greater stability under ambient conditions compared to and .

- Solubility may vary significantly: Pyridyl-containing derivatives (e.g., ) could exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas halogenated analogs (e.g., ) may require specialized solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.